molecular formula C11H12F3NO B13619856 N-(4,4,4-trifluorobutyl)benzamide

N-(4,4,4-trifluorobutyl)benzamide

Cat. No.: B13619856
M. Wt: 231.21 g/mol
InChI Key: SIHKFESSHZGWAG-UHFFFAOYSA-N
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Description

N-(4,4,4-trifluorobutyl)benzamide is an organic compound with the molecular formula C11H12F3NO. It is characterized by the presence of a benzamide group attached to a 4,4,4-trifluorobutyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4,4-trifluorobutyl)benzamide typically involves the reaction of benzoyl chloride with 4,4,4-trifluorobutylamine. The reaction is carried out in the presence of a base such as sodium hydroxide in an organic solvent like dichloromethane. The mixture is stirred for a specific period, and the product is then purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth. This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst .

Chemical Reactions Analysis

Types of Reactions

N-(4,4,4-trifluorobutyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of benzamide derivatives .

Scientific Research Applications

N-(4,4,4-trifluorobutyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4,4,4-trifluorobutyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,4,4-trifluorobutyl)benzamide is unique due to its specific trifluorobutyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where fluorinated compounds are desired for their stability and reactivity .

Properties

Molecular Formula

C11H12F3NO

Molecular Weight

231.21 g/mol

IUPAC Name

N-(4,4,4-trifluorobutyl)benzamide

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)7-4-8-15-10(16)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,15,16)

InChI Key

SIHKFESSHZGWAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCC(F)(F)F

Origin of Product

United States

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